molecular formula C25H16N4O2S B11486545 10-[(5-oxo-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)methyl]acridin-9(10H)-one

10-[(5-oxo-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)methyl]acridin-9(10H)-one

Cat. No.: B11486545
M. Wt: 436.5 g/mol
InChI Key: PTMLNHSPXDZZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-({5-OXO-7-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}METHYL)-9,10-DIHYDROACRIDIN-9-ONE is a complex heterocyclic compound that integrates multiple functional groups, making it a subject of interest in various fields of scientific research. The compound’s structure includes a triazolothiadiazine moiety fused with an acridinone core, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-({5-OXO-7-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}METHYL)-9,10-DIHYDROACRIDIN-9-ONE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazolothiadiazine ring through cyclization reactions involving triazole and thiadiazine intermediates. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

10-({5-OXO-7-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}METHYL)-9,10-DIHYDROACRIDIN-9-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 10-({5-OXO-7-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}METHYL)-9,10-DIHYDROACRIDIN-9-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects. It can also interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-({5-OXO-7-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}METHYL)-9,10-DIHYDROACRIDIN-9-ONE is unique due to its combined triazolothiadiazine and acridinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H16N4O2S

Molecular Weight

436.5 g/mol

IUPAC Name

3-[(9-oxoacridin-10-yl)methyl]-7-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C25H16N4O2S/c30-23-14-21(16-8-2-1-3-9-16)32-25-27-26-22(29(23)25)15-28-19-12-6-4-10-17(19)24(31)18-11-5-7-13-20(18)28/h1-14H,15H2

InChI Key

PTMLNHSPXDZZTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)CN4C5=CC=CC=C5C(=O)C6=CC=CC=C64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.